methyl (2Z)-azepan-2-ylideneacetate
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and others. It also includes studying the compound’s chemical stability and reactivity .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2Z)-azepan-2-ylideneacetate involves the condensation of 2-azepanone with methyl (2Z)-2-bromoacetate followed by deprotonation and elimination to form the desired product.", "Starting Materials": [ "2-azepanone", "methyl (2Z)-2-bromoacetate", "sodium hydride", "dimethylformamide" ], "Reaction": [ "2-azepanone is reacted with methyl (2Z)-2-bromoacetate in the presence of sodium hydride and dimethylformamide to form the intermediate product", "The intermediate product is then deprotonated and undergoes elimination to form methyl (2Z)-azepan-2-ylideneacetate" ] } | |
CAS No. |
50621-07-3 |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI Key |
MDEQSBWUWZBGQO-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/CCCCCN1 |
SMILES |
COC(=O)C=C1CCCCCN1 |
Canonical SMILES |
COC(=O)C=C1CCCCCN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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